[(1S)-1-(Ethenyloxy)prop-2-yn-1-yl]benzene
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Overview
Description
[(1S)-1-(Ethenyloxy)prop-2-yn-1-yl]benzene is an organic compound characterized by the presence of a benzene ring substituted with an ethenyloxy group and a prop-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-1-(Ethenyloxy)prop-2-yn-1-yl]benzene typically involves the reaction of phenol derivatives with propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) and an aprotic polar solvent like acetone . This method yields the desired compound in good yields (53-85%) depending on the substituents on the phenol derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route involving propargyl bromide and phenol derivatives can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[(1S)-1-(Ethenyloxy)prop-2-yn-1-yl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ethenyloxy group.
Oxidation Reactions: The alkyne group in the compound can be oxidized to form various oxidation products.
Cycloaddition Reactions: The alkyne group can also undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in aprotic solvents like acetone or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Cycloaddition: Copper(I) catalysts in the presence of azides for the Huisgen cycloaddition.
Major Products
Substitution: Substituted benzene derivatives.
Oxidation: Various oxidation products depending on the oxidizing agent used.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
[(1S)-1-(Ethenyloxy)prop-2-yn-1-yl]benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research into its potential as a pharmacophore for drug development.
Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [(1S)-1-(Ethenyloxy)prop-2-yn-1-yl]benzene is not well-documented. its reactivity can be attributed to the presence of the ethenyloxy and alkyne groups, which can participate in various chemical reactions. The molecular targets and pathways involved in its biological activity are still under investigation.
Comparison with Similar Compounds
Similar Compounds
(Prop-2-ynyloxy)benzene: A similar compound with a prop-2-ynyloxy group instead of the ethenyloxy group.
(Prop-2-yn-1-yloxy)benzaldehyde: Contains an aldehyde group in addition to the prop-2-yn-1-yloxy group.
(Prop-2-yn-1-yloxy)naphthalene: A naphthalene derivative with a prop-2-yn-1-yloxy group.
Properties
CAS No. |
825628-12-4 |
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Molecular Formula |
C11H10O |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
[(1S)-1-ethenoxyprop-2-ynyl]benzene |
InChI |
InChI=1S/C11H10O/c1-3-11(12-4-2)10-8-6-5-7-9-10/h1,4-9,11H,2H2/t11-/m0/s1 |
InChI Key |
AOHZDVNDOWWKNR-NSHDSACASA-N |
Isomeric SMILES |
C=CO[C@@H](C#C)C1=CC=CC=C1 |
Canonical SMILES |
C=COC(C#C)C1=CC=CC=C1 |
Origin of Product |
United States |
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